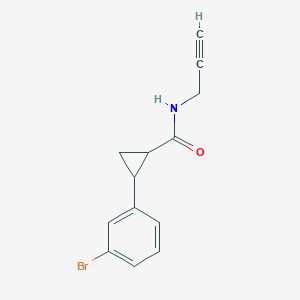
2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide, also known as BPPC, is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BPPC belongs to the class of cyclopropane-containing compounds that have been found to possess various biological activities, including anticancer, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide is not fully understood. However, studies have suggested that 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide may act by inhibiting the activity of enzymes involved in cell growth and proliferation. 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been found to induce apoptosis in cancer cells and have been used as a therapeutic strategy in the treatment of cancer.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide can induce apoptosis in cancer cells by activating the caspase cascade. 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. These findings suggest that 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide is relatively straightforward and can be achieved in high yield. 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has been found to possess various biological activities, including anticancer, antiviral, and antibacterial properties. However, there are some limitations associated with the use of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide in lab experiments. 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Further studies are needed to determine the optimal dose and administration route of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide.
Direcciones Futuras
There are several future directions for the study of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide. One possible direction is to investigate the potential therapeutic applications of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide in the treatment of cancer, viral infections, and bacterial infections. Further studies are needed to determine the optimal dose and administration route of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide. Another possible direction is to investigate the mechanism of action of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide and its effects on various signaling pathways. Understanding the mechanism of action of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide could lead to the development of more effective therapeutic strategies. Finally, the development of novel derivatives of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide with improved pharmacokinetics and toxicity profiles could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide involves the reaction of 3-bromophenylacetylene with cyclopropylamine in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction, followed by a cyclization reaction to form the cyclopropane ring. The final product is obtained after purification using column chromatography. The synthesis of 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide is relatively straightforward and can be achieved in high yield.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has been found to possess various biological activities, including anticancer, antiviral, and antibacterial properties. In a recent study, 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide was found to inhibit the growth of human lung cancer cells by inducing apoptosis. 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has also been shown to possess antiviral activity against the influenza virus and antibacterial activity against Staphylococcus aureus. These findings suggest that 2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide has potential therapeutic applications in the treatment of cancer, viral infections, and bacterial infections.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-N-prop-2-ynylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-2-6-15-13(16)12-8-11(12)9-4-3-5-10(14)7-9/h1,3-5,7,11-12H,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCBRUPCYHTNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CC1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyloxy-N-[1-(2,2-difluoroethyl)piperidin-4-yl]acetamide](/img/structure/B7528513.png)
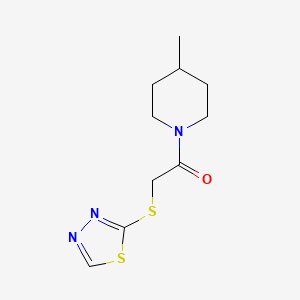
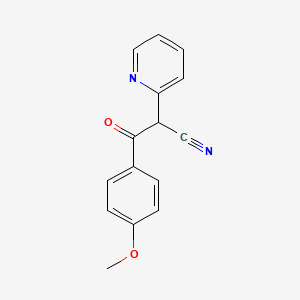

![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylsulfanylethanone](/img/structure/B7528548.png)
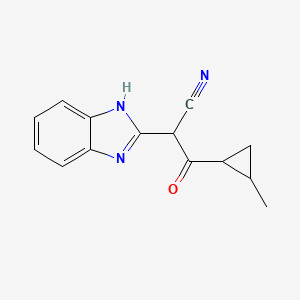
![2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7528557.png)
![3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)
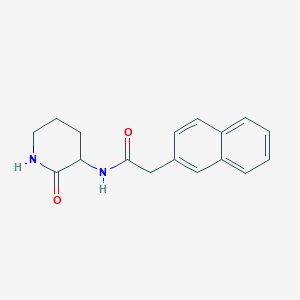

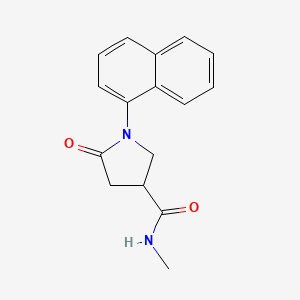
![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)